Vamin can be derived from various natural sources, including fruits, vegetables, and animal products. It is classified as a bioactive compound due to its significant biological activity that positively affects living organisms. Bioactive compounds like Vamin are recognized for their roles in promoting health and preventing diseases .
The synthesis of Vamin can occur through both natural processes and chemical methods. Natural synthesis typically involves the metabolic pathways in plants and animals, where precursors are converted into vitamins through enzymatic reactions. For example, certain amino acids can be converted into vitamins through biochemical pathways involving various enzymes.
Technical Details:
The molecular structure of Vamin varies depending on its specific type (e.g., Vitamin C, Vitamin B complex). Generally, these compounds consist of carbon, hydrogen, oxygen, and sometimes nitrogen atoms arranged in specific configurations that determine their biological function.
Example Data:
These structures highlight the complexity and diversity of vitamin molecules, each with unique functional groups that contribute to their biochemical roles.
Vamin undergoes various chemical reactions that are essential for its function in biological systems. For instance:
Technical Details:
The mechanism of action for Vamin involves its interaction with specific enzymes or receptors within the body. For example:
Relevant analyses show that factors such as formulation and processing significantly impact the bioavailability of these bioactive compounds .
Vamin has numerous applications across different fields:
Research continues to explore innovative delivery systems for these compounds, such as nanoemulsions that enhance their stability and bioavailability .
Vamin solutions contain 18 crystalline L-amino acids, including essential (e.g., leucine, isoleucine, valine) and conditionally essential varieties (e.g., arginine, tyrosine). The precise ratios emulate physiological requirements for protein synthesis and metabolic functions:
Table 1: Amino Acid Composition in Vamin Formulations (g/L)
Amino Acid | Vamin 14 | Vamin 14EF | Vamin 18EF |
---|---|---|---|
Essential | |||
Isoleucine | 3.9 | 3.5 | 7.0 |
Leucine | 5.3 | 4.9 | 9.9 |
Valine | 4.3 | 4.1 | 8.1 |
Lysine | 3.9 | 3.6* | 7.3* |
Methionine | 1.9 | 1.8 | 3.6 |
Phenylalanine | 5.5 | 5.1 | 10.3 |
Threonine | 3.0 | 2.8 | 5.6 |
Tryptophan | 1.0 | 1.0 | 2.0 |
Non-Essential | |||
Alanine | 3.1 | 3.0 | 6.1 |
Arginine | 3.3 | 3.1 | 6.3 |
Proline | 4.1 | 3.8 | 7.6 |
Serine | 2.8 | 2.6 | 5.2 |
Tyrosine | 0.5 | 0.5 | 1.0 |
Lysine presented as acetate in EF formulations [3] |
Amino acid (AA) pools are not static metabolic reservoirs but exhibit dynamic turnover. Research on cerebral AA dynamics during ischemia demonstrates that intracellular/extracellular AA ratios (e.g., alanine:leucine) diverge significantly from plasma profiles due to transporter specificity and cellular metabolic demands [6]. This highlights the criticality of Vamin’s balanced profile: its branched-chain AAs (leucine, isoleucine, valine) support protein synthesis while minimizing nitrogen waste. Arginine enhances nitric oxide-mediated vasodilation—particularly relevant in ischemic conditions [6] [8]. Tyrosine and cysteine inclusion addresses the limited solubility of these conditionally essential AAs, facilitating neurotransmitter and glutathione synthesis.
Physical Stability:Vamin’s integration into total nutrient admixtures (TNAs) requires compatibility with lipids, glucose, and additives. A pivotal study combined Vamin 7% (1,500 mL), 50% dextrose (1,000 mL), and 10% Intralipid (500 mL) with electrolytes and vitamins. Key stability parameters include:
Table 2: Stability Parameters of Vamin-Containing TNA
Parameter | Initial Value | Day 14 (4°C) | Day 16 (22°C) | Method |
---|---|---|---|---|
Liposome size >6 μm | 0% | 0% | 0% | Electron microscopy |
Osmolality (mOsm/kg) | 1,472 ± 31 | Not reported | Unchanged | Osmometry |
pH | 5.5 ± 0.1 | Not reported | Unchanged | Potentiometry |
Liposomes remained consistently <2.0 μm for 16 days—below the 6 μm threshold for pulmonary capillary occlusion risk [5]. The acidic pH (~5.5) maintains AA solubility but necessitates central venous administration due to high osmolality (>1,400 mOsm/kg).
Metabolic Bioavailability:AA bioavailability depends on transport kinetics and intracellular metabolism. In vitro studies using isotope-labeled AAs reveal:
Electrolyte Flexibility:Vamin 14 contains four electrolytes (Na⁺, K⁺, Ca²⁺, Mg²⁺), whereas Vamin 14EF/18EF are electrolyte-free. This allows customization in renal or cardiac patients requiring restricted sodium/potassium [3]. Competitors like Aminoplasmal® include fixed electrolytes, limiting dosing flexibility.
Amino Acid Profile Precision:Compared to first-generation solutions, Vamin excludes non-physiological D-isomers and optimizes essential:non-essential AA ratios. Its tyrosine content (0.5 g/L in Vamin 14) exceeds levels in some formulations (e.g., FreAmine® III: 0.25 g/L), supporting catecholamine synthesis. The high BCAA proportion in Vamin 18EF (24.1% of total AAs) mirrors hepatology solutions but extends to catabolic states like major burns [3].
Osmolality & Compatibility:Vamin 18EF’s 180 g/L AA concentration reduces fluid volume by 22% versus iso‑nitrogenous Vamin 14—critical in fluid-restricted patients [3]. All Vamin variants demonstrate compatibility with soybean oil-based lipids (e.g., Intralipid®) and dextrose at ratios up to 50:30:20 (dextrose:AA:lipid), maintaining emulsion stability [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7